Carbofos-2,3-14C

Description

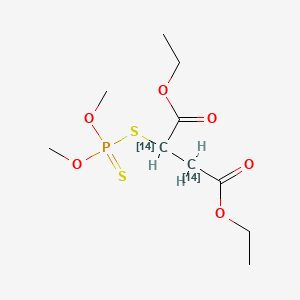

Carbofos-2,3-14C is a radiolabeled compound where carbon-14 isotopes are incorporated at the 2nd and 3rd carbon positions of its molecular structure. Such compounds are critical for tracking carbon flow in biochemical pathways, enabling precise analysis of precursor-product relationships. For example, [2,3-14C]succinate and [2,3-14C]arginine are structurally analogous radiolabeled tracers employed in studies of fluorometabolite biosynthesis and nitric oxide synthase activity, respectively . This compound likely serves a similar role in elucidating pathways involving its parent compound.

Properties

Molecular Formula |

C10H19O6PS2 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

diethyl 2-dimethoxyphosphinothioylsulfanyl(2,3-14C2)butanedioate |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2 |

InChI Key |

JXSJBGJIGXNWCI-SHGRYJKJSA-N |

Isomeric SMILES |

CCOC(=O)[14CH2][14CH](C(=O)OCC)SP(=S)(OC)OC |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbofos-2,3-14C involves the incorporation of carbon-14 isotopes into the malathion molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the carbon-14 isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities are equipped with specialized equipment to handle radioactive materials safely .

Chemical Reactions Analysis

Types of Reactions: Carbofos-2,3-14C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Carbofos-2,3-14C is widely used in scientific research, including:

Chemistry: To study the degradation pathways and environmental fate of malathion.

Biology: To investigate the metabolism and bioaccumulation of malathion in living organisms.

Medicine: To explore the pharmacokinetics and toxicology of malathion.

Industry: To develop and optimize formulations of malathion for agricultural and pest control applications.

Mechanism of Action

The mechanism of action of Carbofos-2,3-14C is similar to that of malathion. It inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death in insects. The radiolabeled carbon-14 allows researchers to trace the compound’s distribution and metabolism in various systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Labeling Position and Metabolic Relevance Carbofos-2,3-14C and [2,3-14C]succinate share positional labeling, but their metabolic fates differ significantly. In S. In contrast, uniformly labeled [U-14C]glycerol showed higher efficiency (0.2–0.4%), highlighting the importance of precursor selection based on pathway specificity. Similarly, [2,3-14C]arginine is used in nitric oxide synthase assays due to its conversion to [2,3-14C]citrulline, a reaction critical for quantifying enzyme activity.

Structural and Functional Divergence DABCO ([2,3-14C]) and this compound both feature 14C labels at C-2 and C-3 but differ in backbone structure. DABCO (1,4-diazabicyclo[2.2.2]octane) is a bicyclic amine, whereas Carbofos may belong to a distinct chemical class (e.g., organophosphates, given the "-fos" suffix). This structural divergence dictates their roles: DABCO is a catalyst, while Carbofos likely functions as a substrate or intermediate.

Synthetic and Analytical Considerations

- Radiolabeled compounds like this compound require specialized synthesis to ensure isotopic purity. For example, [2-13C]glycerol was synthesized to trace fluorometabolite biosynthesis, achieving 40% 13C enrichment in fluoroacetate’s carboxyl carbon.

- Physicochemical properties (e.g., solubility, Log P) influence tracer behavior. While Carbofos-specific data are unavailable, analogs like the boronic acid derivative (CAS 1046861-20-4) exhibit moderate solubility (0.24 mg/mL) and Log P values (XLOGP3 = 2.15), factors critical for cellular uptake.

Applications in Pathway Elucidation

- This compound’s utility parallels [3-14C]trans-cinnamic acid, which was used to map haemanthamine biosynthesis in Narcissus pseudonarcissus. Both tracers enable stepwise tracking of carbon flow through intermediates like para-hydroxycinnamic acid.

Research Findings and Challenges

- Incorporation Efficiency Variability : Positional labeling (e.g., C-2,3 vs. uniform) significantly impacts tracer utility. For instance, [2,3-14C]succinate’s low incorporation in S. cattleya contrasts with [U-14C]glycerol’s effectiveness, underscoring the need for pathway-specific tracer design.

- Isotopic Stability and Detection : 14C-labeled compounds require robust detection methods (e.g., liquid scintillation counting). In contrast, 19F NMR was used to monitor fluoroacetate accumulation in S. cattleya, demonstrating the interplay between isotopic choice and analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.